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molecular formula C6H7ClN2O2 B129315 4-Chloro-2,6-dimethoxypyrimidine CAS No. 6320-15-6

4-Chloro-2,6-dimethoxypyrimidine

Cat. No. B129315
M. Wt: 174.58 g/mol
InChI Key: JHNRTJRDRWKAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08937080B2

Procedure details

2.4.6-Trichloropyrimidin (5.5 g, 30 mmol) was added at once to an ice cooled solution of sodium methoxide (3.3 g, 60 mmol) in methanol (120 ml). The mixture was stirred for one hour at about 5° C. and for two hours at room temperature. The solvent was removed under reduced pressure, water was added and the product was extracted three times with ethyl acetate. The combined organic phases were washed with water, dried with sodium sulphate and evaporated which gave the title compound (5.0 g, 95%), purity about 85%
Quantity
5.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([Cl:9])[N:3]=1.[CH3:10][O-:11].[Na+].[CH3:13][OH:14]>>[Cl:9][C:4]1[CH:5]=[C:6]([O:11][CH3:10])[N:7]=[C:2]([O:14][CH3:13])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methoxide
Quantity
3.3 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
120 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour at about 5° C. and for two hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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